2-(1-ethyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
2-(1-Ethyl-1H-pyrazol-4-yl)acetic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an ethyl group attached to the pyrazole ring at the 1-position and an acetic acid moiety at the 4-position. Due to its unique structure, it has garnered interest in various scientific fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of 1-ethyl-1H-pyrazole: This can be achieved by reacting hydrazine with ethyl acetoacetate in the presence of an acid catalyst.
Halogenation: The 1-ethyl-1H-pyrazole undergoes halogenation to introduce a halogen atom at the 4-position.
Nucleophilic Substitution: The halogenated pyrazole is then treated with a suitable nucleophile, such as a carboxylate ion, to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring or the acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Pyrazolines and other reduced derivatives.
Substitution: Substituted pyrazoles and acetic acid derivatives.
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)acetic acid has found applications in various scientific fields:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of inflammatory cytokines or modulation of signaling pathways.
Comparison with Similar Compounds
2-(1-ethyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine group instead of the acetic acid moiety.
2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid: This compound has an additional carbonyl group compared to 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid.
Uniqueness: this compound is unique due to its specific combination of the pyrazole ring and acetic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Biological Activity
2-(1-Ethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer applications. This compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure
The compound can be represented as follows:
This structure features a pyrazole ring, which is known for its diverse biological activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds with acidic centers, such as carboxylic groups, enhance anti-inflammatory activity. The presence of the acetic acid moiety in this compound suggests it may exhibit similar effects.
In a comparative analysis, some pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, indicating strong anti-inflammatory potential .
Analgesic Activity
The analgesic properties of pyrazole derivatives are well-documented. For instance, compounds have been shown to provide relief comparable to established analgesics like indomethacin. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway .
Anticancer Activity
The anticancer potential of this compound is supported by studies demonstrating that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. Specifically, compounds with similar structures have shown efficacy against breast cancer (MCF-7), prostate cancer (PC-3), and other malignancies .
Molecular docking studies suggest that these compounds may bind effectively to the colchicine-binding site of tubulin, disrupting microtubule dynamics crucial for cancer cell division .
Case Study 1: Anti-inflammatory Evaluation
In a study evaluating the anti-inflammatory effects of several pyrazole derivatives, this compound was tested against carrageenan-induced edema in mice. Results indicated a significant reduction in paw swelling compared to control groups, establishing its potential as an effective anti-inflammatory agent.
Case Study 2: Anticancer Activity Assessment
A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on MCF-7 and PC-3 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was further elucidated through apoptosis assays showing increased apoptotic cell death in treated groups compared to controls .
Data Summary
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-9-5-6(4-8-9)3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWNAZRIFDYWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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